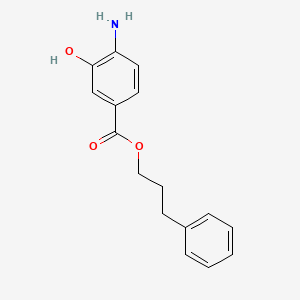![molecular formula C17H21NO3S B14207677 3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid CAS No. 792155-59-0](/img/structure/B14207677.png)
3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a propane chain, which is further linked to an amino group substituted with a 1,2-diphenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid typically involves the following steps:
Formation of the 1,2-Diphenylethylamine Intermediate:
Attachment of the Propane Chain:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The sulfonic acid group can undergo oxidation reactions to form sulfonate esters.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Sulfonate esters.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or enzymes, while the 1,2-diphenylethyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-propanesulfonic acid: Lacks the 1,2-diphenylethyl moiety, making it less hydrophobic.
1,2-Diphenylethylamine: Lacks the sulfonic acid group, reducing its ionic interaction capabilities.
Uniqueness: 3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid is unique due to the combination of its sulfonic acid group and 1,2-diphenylethyl moiety, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
792155-59-0 |
|---|---|
Molekularformel |
C17H21NO3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-(1,2-diphenylethylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C17H21NO3S/c19-22(20,21)13-7-12-18-17(16-10-5-2-6-11-16)14-15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2,(H,19,20,21) |
InChI-Schlüssel |
YMZZHFRYPKCINN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
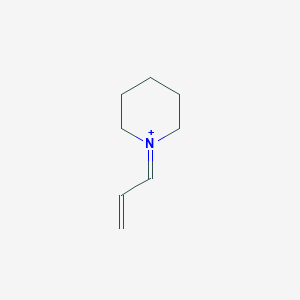
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)
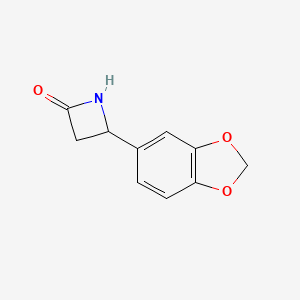
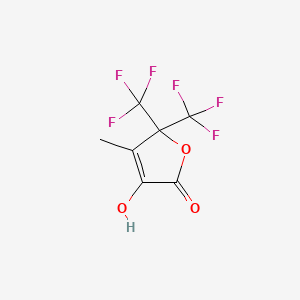
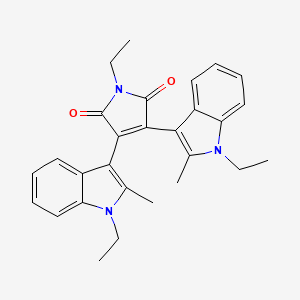
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
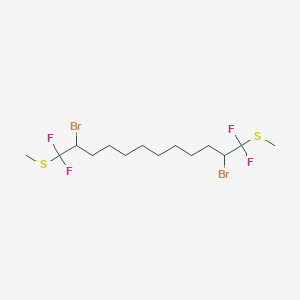
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
